![molecular formula C28H23NO6S B2628382 Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate CAS No. 476366-50-4](/img/structure/B2628382.png)

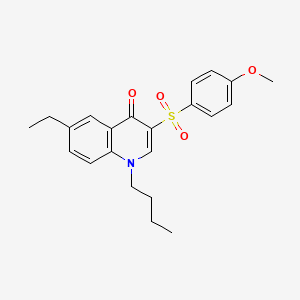

Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate” is a complex organic compound. It is related to a series of compounds that have been synthesized and evaluated for their antitumor activities .

Synthesis Analysis

The synthesis of related compounds involves a series of reactions, including condensation and reflux processes . The exact synthesis process for this specific compound isn’t available in the retrieved sources.Molecular Structure Analysis

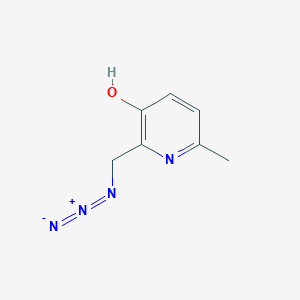

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzo[d][1,3]dioxol-5-ylmethyl group, a 4-methyl group, a 2-(4-phenoxybenzamido) group, and a thiophene-3-carboxylate group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation and reflux processes . The exact chemical reactions for this specific compound aren’t available in the retrieved sources.Applications De Recherche Scientifique

Kinase Inhibitor

This compound is described as a kinase inhibitor . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases. They work by blocking the action of a certain type of protein called a kinase, which is involved in many cellular processes, including cell division and growth .

DYRK1A Inhibition

The compound is used in methods of inhibiting the activity of DYRK1A in a cell . DYRK1A is a protein kinase that is implicated in the development of Down syndrome and Alzheimer’s disease. By inhibiting DYRK1A, it may be possible to alleviate some of the symptoms associated with these conditions .

Increasing Cell Proliferation

The compound is also used in methods of increasing cell proliferation in a population of pancreatic beta cells . This could have potential applications in the treatment of diabetes, where the body’s ability to produce insulin is compromised .

Treating Insufficient Insulin Secretion

The compound is used in methods of treating a subject for a condition associated with insufficient insulin secretion . This could be particularly useful in the treatment of type 1 diabetes, where the body’s immune system attacks and destroys insulin-producing cells in the pancreas .

Treating Neurological Disorders

The compound is used in methods of treating a subject for a neurological disorder . While the specific disorders are not mentioned, the inhibition of DYRK1A suggests potential applications in the treatment of Down syndrome and Alzheimer’s disease .

Complement Factor D Inhibition

While not directly mentioned in relation to this specific compound, similar compounds have been used in the development of inhibitors of complement Factor D . These inhibitors can help regulate the complement cascade, a part of the immune system that can cause damage if not properly controlled .

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO6S/c1-17-24(15-18-8-13-22-23(14-18)34-16-33-22)36-27(25(17)28(31)32-2)29-26(30)19-9-11-21(12-10-19)35-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTHMNFFYUTQNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2628302.png)

![(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2628305.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2628306.png)

![3-[(Pyridin-4-yl)methyl]-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B2628309.png)

![Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate](/img/structure/B2628316.png)

![3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2628318.png)

![7-chloro-2-(3-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2628320.png)